molecular formula C13H16N4O2S B15201460 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

Cat. No.: B15201460
M. Wt: 292.36 g/mol
InChI Key: NPGPTBHEAFCYIO-UHFFFAOYSA-N
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Description

The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide features a 4H-1,2,4-triazole core substituted at the 3-position with a mercapto (-SH) group and at the 4-position with an ethyl group. The acetamide moiety is linked to a 2-methoxyphenyl aromatic ring. This structure places it within a class of triazole-based acetamides known for diverse biological activities, including antiviral, anti-inflammatory, and antitumor properties, as seen in structurally related analogs .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

NPGPTBHEAFCYIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Cyclocondensation for Triazole Ring Formation

The triazole core is typically constructed via cyclocondensation reactions. A representative approach involves reacting phenyl isocyanate with ethyl piperidine-4-carboxylate to form ethyl 1-phenylcarbamoylpiperidine-4-carboxylate (intermediate 1 ), which undergoes hydrazinolysis to yield the corresponding hydrazide (intermediate 2 ). Subsequent treatment with ethyl isothiocyanate in methanol under reflux generates 4-ethyl-(1-phenylcarbamoylpiperidine)thiosemicarbazide (intermediate 3 ), which cyclizes in alkaline media to form the triazole-thiol intermediate 4 .

Key Reaction Parameters:

  • Solvent: Methanol or ethanol
  • Temperature: Reflux (60–80°C)
  • Time: 3–6 hours
  • Yield: 95–97%

Acetamide Coupling

The acetamide side chain is introduced via nucleophilic acyl substitution. Intermediate 4 reacts with 2-methoxyphenylacetic acid derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This step forms the final product with yields of 70–85%, depending on substituent steric effects.

Alternative Synthetic Routes

Thiosemicarbazide Cyclization

An alternative route begins with 5-amino-4H-1,2,4-triazole-3-thiol (1 ), which reacts with substituted phenylacetic acids (e.g., 2-methoxyphenylacetic acid) using DCC/HOBt-mediated coupling. This one-pot method simplifies purification but requires strict stoichiometric control to avoid dimerization byproducts.

Alkaline-Mediated Ring Closure

Cyclization of semicarbazide derivatives in 1% aqueous NaOH at reflux (4 hours) provides the triazole-thiol intermediate, which is subsequently functionalized with 2-methoxy-phenylacetamide groups. This method benefits from high regioselectivity but necessitates careful pH adjustment (pH 5–6) during isolation.

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency by stabilizing reactive intermediates.
  • Sodium ethanolate facilitates thioether formation during triazole functionalization, reducing side reactions.

Temperature and Time Dependencies

  • Cyclocondensation: Prolonged reflux (>6 hours) degrades triazole-thiol intermediates, lowering yields.
  • Coupling reactions: Room-temperature conditions (20–25°C) minimize racemization of chiral centers.

Purification and Characterization

Isolation Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield pure triazole-acetamide derivatives with melting points of 210–213°C.
  • Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent resolves regioisomeric impurities.

Spectroscopic Validation

Analytical Method Key Peaks Reference
IR (KBr) 3325 cm⁻¹ (N–H), 1627 cm⁻¹ (C=O)
¹H NMR (CDCl₃) δ 3.77 (s, OCH₃), 7.02 (s, triazole-H)
MS (EI) m/z 264 (M⁺), 224 ([M−SH]⁺)

Scalability and Industrial Feasibility

Batch Process Considerations

  • Catalyst recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over 5 cycles without yield loss.
  • Cost analysis: Raw material costs dominate (≈60%), with DCC/HOBt coupling contributing 25% to total expenses.

Green Chemistry Approaches

  • Solvent-free cyclization: Microwave-assisted reactions reduce energy consumption by 40% while maintaining yields >90%.
  • Biocatalytic methods: Lipase-mediated acylations show promise but require further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antifungal, or therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name/ID Triazole Substituents (R1, R2) Acetamide Substituent (R3) Notable Functional Groups Biological Activity (if reported) Reference
Target Compound 4-Ethyl, 5-mercapto 2-Methoxyphenyl -SH, -OCH3 Not explicitly stated -
A2ti-1 : 2-[4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H-triazol-3-ylsulfanyl]acetamide 4-(2-Ethylphenyl), 5-o-tolyloxymethyl H (unsubstituted acetamide) Benzyl ether, ethylphenyl HPV inhibition in epithelial cells
Compound 15 () 4-Ethyl, 5-{[4-(acetylamino)phenoxy]methyl} 2-Methyl-5-nitrophenyl Nitro, acetylaminophenoxy Synthetic intermediate (no activity reported)
Compound 6a () 4-Allyl, 5-phenyl 4-Acetylphenyl Allyl, acetylphenyl Not reported
Compound 23 () Triazino[5,6-b]indol-3-yl (methyl-substituted) 4-(Cyanomethyl)phenyl Cyanomethyl, fused indole system Protein hit identification

Key Observations :

  • Mercapto Group : The target’s 5-mercapto substituent distinguishes it from most analogs (e.g., A2ti-1’s sulfanyl group or ’s thioether linkages). The -SH group may enhance metal-binding capacity or redox activity .
  • Aromatic Substituents : The 2-methoxyphenyl group in the target compound likely improves solubility compared to bromophenyl (, Compounds 26–27) or nitrophenyl (Compound 15) groups, which are more lipophilic .

Biological Activity

The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide is a derivative of the triazole family, known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4OSC_{14}H_{16}N_4OS, with a molecular weight of approximately 302.36 g/mol. The structure includes a triazole ring, a mercapto group, and an acetamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties due to their ability to inhibit fungal cytochrome P450 enzymes, essential for ergosterol synthesis in fungal cell membranes. The compound has shown effectiveness against various fungi, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory markers such as TNF-α and IL-6. Studies have confirmed its ability to reduce oxidative stress mediators like nitric oxide (NO) in activated macrophages . This mechanism is crucial for developing therapies targeting inflammatory diseases.

Case Studies

Several studies have explored the biological activity of similar compounds with triazole structures:

  • Study on Inhibition of COX Enzymes : A related compound demonstrated selective inhibition of COX-2 over COX-1, showing promise as an anti-inflammatory agent with lower ulcerogenic potential compared to traditional NSAIDs like celecoxib .
  • In Vivo Studies : Compounds with similar structural features have exhibited significant in vivo anti-inflammatory effects with reduced toxicity profiles .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interaction : Binding affinities to specific receptors or enzymes modulate biochemical pathways critical for its therapeutic effects.

Comparative Analysis

To better understand the position of this compound within its class, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
4-Amino-N-(4-benzoylphenyl)benzenesulfonamideContains an amino group instead of a mercapto groupKnown for anti-inflammatory properties
5-Mercapto-1H-tetrazoleFeatures a tetrazole ring instead of triazoleExhibits different biological activities
N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamideContains a pyrazole ringDemonstrated antifungal activity

Q & A

Q. What are the key steps and reagents involved in synthesizing 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide?

The synthesis typically involves multi-step reactions starting with a triazole-thione intermediate. For example:

  • Step 1 : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to form the sulfanyl acetamide backbone .
  • Step 2 : Introduce the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Key Reagents : Chloroacetamide derivatives, KOH, ethanol, and recrystallization solvents (e.g., ethanol-water mixtures). Characterization relies on NMR (1H/13C), IR , and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl, methoxy groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹, S-H stretch in mercapto group at ~2550 cm⁻¹) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Anticancer Potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of triazole-containing acetamides in different assay systems?

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Solvent/Purity Checks : Ensure consistent solvent use (e.g., DMSO concentration <0.1% in cell assays) and confirm compound purity via HPLC .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Q. What strategies optimize the yield and purity during the synthesis of mercapto-triazole acetamide derivatives?

  • Reaction Optimization : Control temperature (reflux at 80–90°C) and solvent polarity (e.g., ethanol for solubility vs. water for precipitation) .
  • Purification : Recrystallize from ethanol-DMF mixtures to remove unreacted starting materials .
  • Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

Q. How can computational chemistry predict the interaction between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., COX-2 or EGFR kinases) .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. How does the substitution pattern on the triazole ring influence the compound's pharmacokinetic properties?

  • Comparative SAR Studies :
SubstituentBioactivity TrendKey Finding
4-Ethyl↑ LipophilicityEnhances membrane permeability
5-Mercapto↑ Enzyme bindingForms disulfide bonds with cysteine residues
2-Methoxy↓ Metabolic clearanceReduces CYP450-mediated oxidation
  • In Vivo Validation : Use rodent models to correlate structural modifications with bioavailability and half-life .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. cell viability) .
  • Advanced Synthesis : For regioselective functionalization, employ protecting groups (e.g., Boc for amines) during multi-step syntheses .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

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